Z-Phe-OBzl
Overview
Description
Z-L-phenylalanine benzyl ester, commonly referred to as Z-Phe-OBzl, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Mechanism of Action
Target of Action
Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is primarily used in peptide synthesis . .
Mode of Action
As a compound used in peptide synthesis, it likely interacts with other amino acids and peptides to form larger peptide chains .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a compound used in peptide synthesis, its primary effect would likely be the formation of peptide bonds, contributing to the creation of larger peptide chains .
Biochemical Analysis
Biochemical Properties
Z-Phe-OBzl plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical networks . For instance, it has been found to be involved in peptide synthesis, where it interacts with other amino acids to form peptide bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to permeate into erythrocytes rapidly, and the deoxygenated cells maintained considerable flexibility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-L-phenylalanine benzyl ester can be synthesized from N-Cbz-L-phenylalanine and benzyl alcohol. The reaction typically involves the use of coupling reagents to form the ester bond between the carboxyl group of N-Cbz-L-phenylalanine and the hydroxyl group of benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of Z-L-phenylalanine benzyl ester may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Z-L-phenylalanine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Z-L-phenylalanine and benzyl alcohol.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reaction conditions typically involving heating.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Z-L-phenylalanine and benzyl alcohol.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Substituted benzyl esters with different functional groups.
Scientific Research Applications
Z-L-phenylalanine benzyl ester has a wide range of applications in scientific research, including:
Peptide Synthesis: It is commonly used as a protecting group for the amino group in peptide synthesis, allowing for selective deprotection and coupling reactions.
Drug Development: The compound is used as a building block in the synthesis of peptide-based drugs and as a research tool for studying the effects of opioid drugs on the nervous system.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Boc-Glu (OBzl)-OH: A glutamic acid derivative commonly used in peptide synthesis.
Boc-Asp (OBzl)-Pro-Arg-AMC: A fluorogenic substrate used for protease activity determination.
[(Cys (Bzl)84,Glu (OBzl)85)]CD4 (81-92): A selective inhibitor of HIV-1.
Uniqueness
Z-L-phenylalanine benzyl ester is unique due to its specific structure, which allows it to act as both an antagonist and agonist at opioid receptors. This dual functionality makes it a valuable tool in pain management research and drug development .
Properties
IUPAC Name |
benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGLRRAUKTLLN-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426794 | |
Record name | Z-Phe-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60379-01-3 | |
Record name | Z-Phe-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating Z-Phe-OBzl within the structure of the investigated chemotactic formylpeptide analogues?
A1: The research paper primarily focuses on the synthesis and biological activity of a novel cyclic analogue of the chemotactic peptide formyl-methionine-leucine-phenylalanine-methyl ester (fMLF-OMe). The specific role and properties of this compound are not explicitly discussed in this study. The authors utilize the linear peptide formyl-methionine-lysine(Z)-phenylalanine-benzyl ester (For-Met-Lys(Z)-Phe-OBzl), where this compound represents the C-terminal protected phenylalanine residue, as a structurally related compound for comparison in activity assays. []
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